Voglibose

Catalog No.
S546850
CAS No.
83480-29-9
M.F
C10H21NO7
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voglibose

CAS Number

83480-29-9

Product Name

Voglibose

IUPAC Name

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Molecular Formula

C10H21NO7

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1

InChI Key

FZNCGRZWXLXZSZ-CIQUZCHMSA-N

SMILES

Array

solubility

1.90e+02 g/L

Synonyms

3,4-dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol, Basen, N-(1,3-dihydroxy-2-propyl)valiolamine, voglibose

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO

The exact mass of the compound Voglibose is 267.1318 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Voglibose (CAS 83480-29-9) is a potent, N-substituted valiolamine derivative classified as an alpha-glucosidase inhibitor (α-GI). Its primary mechanism involves the reversible inhibition of membrane-bound intestinal α-glucosidase enzymes responsible for the breakdown of disaccharides and oligosaccharides into absorbable monosaccharides like glucose. This targeted action in the small intestine delays carbohydrate digestion and absorption, making it a critical tool for studying postprandial hyperglycemia and related metabolic pathways. Unlike other α-GIs, its specific potency and pharmacokinetic profile are key procurement-relevant differentiators for researchers selecting an agent for precise and reproducible experimental outcomes.

While Acarbose and Miglitol are also alpha-glucosidase inhibitors, they are not functionally interchangeable with Voglibose in a research or formulation context. Voglibose exhibits significantly higher inhibitory potency against key disaccharidases like sucrase and maltase compared to Acarbose. Furthermore, it possesses a distinct pharmacokinetic profile, with minimal systemic absorption, in stark contrast to Miglitol, which is almost completely absorbed. These differences in potency and systemic exposure lead to quantifiable variations in both efficacy and, critically, in vivo tolerability, making the choice of inhibitor a crucial, non-arbitrary decision based on specific experimental design parameters such as target enzyme, desired potency, and the need to isolate gut-specific effects.

Potency: Significantly Higher In Vitro Inhibition of Disaccharidases vs. Acarbose

Voglibose demonstrates substantially greater inhibitory activity against key disaccharidases compared to other alpha-glucosidase inhibitors. Its potency against maltose and sucrose is reported to be 190-270 times higher than that of Acarbose. This higher intrinsic potency allows for the use of lower concentrations to achieve the same level of enzymatic inhibition in vitro, a critical factor for assay design and minimizing potential off-target effects.

Evidence DimensionInhibitory Activity (Potency)
Target Compound Data190-270x higher than Acarbose
Comparator Or BaselineAcarbose (1x)
Quantified Difference19,000% - 27,000% greater potency
ConditionsIn vitro inhibition of maltose and sucrose digestive enzymes.

For in vitro enzymatic assays, this allows for the use of significantly lower compound concentrations, reducing material costs and minimizing the risk of non-specific interactions.

In Vivo Tolerability: Lower Incidence of Gastrointestinal Events Compared to Acarbose

In clinical and preclinical models, the choice of an alpha-glucosidase inhibitor is often dictated by its tolerability, as gastrointestinal side effects can confound experimental results. In a head-to-head clinical study, patients receiving Voglibose (0.2 mg) reported a significantly lower incidence of flatulence (56.7%) compared to those receiving Acarbose (100 mg) (90%). This improved tolerability profile is a key advantage for in vivo studies where animal well-being and the integrity of metabolic measurements are paramount.

Evidence DimensionIncidence of Flatulence (Adverse Event)
Target Compound Data56.7% of patients
Comparator Or BaselineAcarbose: 90% of patients
Quantified Difference37% relative reduction in incidence
ConditionsRandomized crossover study in type 2 diabetes patients over 8 weeks.

In animal studies, improved gastrointestinal tolerability reduces stress on the model system, leading to more reliable and reproducible metabolic data, free from confounding factors.

Pharmacokinetics: Minimal Systemic Absorption Contrasts Sharply with Miglitol

Voglibose is characterized by its poor and slow absorption after oral administration, with plasma concentrations often being undetectable at therapeutic doses. This ensures its action is localized almost exclusively to the gastrointestinal tract. This contrasts directly with Miglitol, which is readily and almost completely absorbed. This pharmacokinetic distinction is critical for experimental designs aiming to isolate gut-specific mechanisms from systemic effects.

Evidence DimensionSystemic Absorption after Oral Administration
Target Compound DataPractically not absorbed; plasma concentrations often undetectable.
Comparator Or BaselineMiglitol: Readily and almost completely absorbed.
Quantified DifferenceQualitatively opposite absorption profiles.
ConditionsOral administration in humans and animal models.

This makes Voglibose the specific choice for studies designed to isolate and investigate the direct effects of alpha-glucosidase inhibition within the GI tract, without confounding systemic variables.

High-Potency In Vitro Enzyme Screening

For high-throughput screening or detailed kinetic studies of α-glucosidase inhibition, Voglibose is the preferred reagent. Its significantly higher potency compared to Acarbose allows for the use of lower concentrations, ensuring target specificity and reducing the potential for artifacts from high compound loads in the assay medium.

In Vivo Metabolic Studies Requiring High Tolerability

In animal models of metabolic disease, maintaining the health and stability of the subjects is crucial. Voglibose's demonstrably better gastrointestinal tolerability profile over Acarbose makes it the superior choice for long-term studies, minimizing confounding variables like stress, discomfort, or altered feeding behavior caused by adverse effects.

Isolating Gut-Specific Mechanisms in Preclinical Research

When the research objective is to study the effects of carbohydrate malabsorption exclusively within the gastrointestinal lumen (e.g., impact on microbiota, gut hormone secretion), Voglibose is the ideal tool. Its negligible systemic absorption, unlike the readily absorbed Miglitol, ensures that observed effects can be attributed to local gut action, not confounding systemic exposure.

Formulation Development for Oral Delivery Systems

For developing novel oral dosage forms, such as mouth-dissolving tablets, Voglibose has been successfully formulated for rapid disintegration and release. Its established compatibility with various excipients and stability under accelerated conditions make it a reliable candidate for formulation research and development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

8

Exact Mass

267.13180201 Da

Monoisotopic Mass

267.13180201 Da

Heavy Atom Count

18

Appearance

White to off-white crystalline powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S77P977AG8

Drug Indication

For the treatment of diabetes. It is specifically used for lowering post-prandial blood glucose levels thereby reducing the risk of macrovascular complications.

Pharmacology

Voglibose, an alpha-glucosidase inhibitor, is a synthetic compound with potent and enduring therapeutic efficacies against disorders of sensory, motor and autonomic nerve systems due to diabetes mellitus. The drug was approved in Japan in 1994 for the treatment of diabetes, and it is under further investigation by Takeda for the treatment of impaired glucose tolerance. Alpha-glucosidase inhibitors are oral anti-diabetic drugs used for diabetes mellitus type 2 that work by preventing the digestion of complex carbohydrates (such as starch). Complex carbohydrates are normally converted into simple sugars (monosaccharides) which can be absorbed through the intestine. Hence, alpha-glucosidase inhibitors reduce the impact of complex carbohydrates on blood sugar.
Voglibose is a valiolamine derivative and inhibitor of alpha-glucosidase with antihyperglycemic activity. Voglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BF - Alpha glucosidase inhibitors
A10BF03 - Voglibose

Mechanism of Action

Alpha-glucosidase inhibitors are saccharides that act as competitive inhibitors of enzymes needed to digest carbohydrates: specifically alpha-glucosidase enzymes in the brush border of the small intestines. The membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestine. Acarbose also blocks pancreatic alpha-amylase in addition to inhibiting membrane-bound alpha-glucosidases. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine. Inhibition of these enzyme systems reduces the rate of digestion of complex carbohydrates. Less glucose is absorbed because the carbohydrates are not broken down into glucose molecules. In diabetic patients, the short-term effect of these drugs therapies is to decrease current blood glucose levels: the long term effect is a small reduction in hemoglobin-A1c level. (From Drug Therapy in Nursing, 2nd ed)

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Glycosidases [EC:3.2.1.-]
GANC [HSA:2595] [KO:K12317]

Other CAS

83480-29-9

Absorption Distribution and Excretion

Slowly and poorly absorbed. The reported pharmacokinetic parameters of voglibose with metformin are Cmax corresponds to 1.38 mcg/ml while AUC is 8.17 mcg.h/ml and tmax is of 2.5 hours.

Metabolism Metabolites

Little metabolism occurs and no metabolites have as yet been identified.

Wikipedia

Voglibose

Biological Half Life

The half-life of voglibose is very similar to the one found for metformin and it is reported to be of 4.08 hours.

Dates

Last modified: 08-15-2023
1: Son JW, Lee IK, Woo JT, Baik SH, Jang HC, Lee KW, Cha BS, Sung YA, Park TS, Yoo SJ, Yoon KH. A prospective, randomized, multicenter trial comparing the efficacy and safety of the concurrent use of long-acting insulin with mitiglinide or voglibose in patients with type 2 diabetes. Endocr J. 2015 Sep 25. [Epub ahead of print] PubMed PMID: 26411328.
2: Oe H, Nakamura K, Kihara H, Shimada K, Fukuda S, Takagi T, Miyoshi T, Hirata K, Yoshikawa J, Ito H; FESC, for Effect of a DPP-4 inhibitor on left ventricular diastolic dysfunction in patients with type 2 diabetes and diabetic cardiomyopathy (3D) study investigators. Comparison of effects of sitagliptin and voglibose on left ventricular diastolic dysfunction in patients with type 2 diabetes: results of the 3D trial. Cardiovasc Diabetol. 2015 Jun 19;14:83. doi: 10.1186/s12933-015-0242-z. PubMed PMID: 26084668; PubMed Central PMCID: PMC4473835.
3: Tani S, Nagao K, Hirayama A. Differences between Mitiglinide/Voglibose Fixed-dose Combination and Glimepiride in Modifying Low-density Lipoprotein Heterogeneity in Japanese Type-2 Diabetic Patients: A Pilot Study. Drug Res (Stuttg). 2015 May 26. [Epub ahead of print] PubMed PMID: 26011816.
4: Choi HK, Oh M, Kim EJ, Song GS, Ghim JL, Shon JH, Kim HS, Shin JG. Pharmacokinetic study of metformin to compare voglibose/metformin fixed-dose combination with coadministered voglibose and metformin. Int J Clin Pharmacol Ther. 2015 Feb;53(2):147-53. doi: 10.5414/CP202197. PubMed PMID: 25546164; PubMed Central PMCID: PMC4558629.
5: Zhang FF, Zhao YQ, Fan JP, Liu LG, Li RW, Shen WB, Ding Y. Structural identification of 4-benzyl-voglibose hydrochloride monohydrate using NMR and single-crystal X-ray diffraction methods. Carbohydr Res. 2015 Jan 30;402:81-6. doi: 10.1016/j.carres.2014.08.001. Epub 2014 Aug 12. PubMed PMID: 25497337.
6: Kim HS, Oh M, Kim EJ, Song GS, Ghim JL, Shon JH, Kim DH, Shin JG. The effect of voglibose on the pharmacokinetics of metformin in healthy Korean subjects. Int J Clin Pharmacol Ther. 2014 Nov;52(11):1005-11. doi: 10.5414/CP202160. PubMed PMID: 25161160.
7: Ono Y, Kamoshima H, Nakamura A, Nomoto H. Glycemic/metabolic responses to identical meal tolerance tests at breakfast, lunch and dinner in Japanese patients with type 2 diabetes mellitus treated with a dipeptidyl peptidase-4 inhibitor and the effects of adding a mitiglinide/voglibose fixed-dose combination. Expert Opin Pharmacother. 2014 Sep;15(13):1785-95. doi: 10.1517/14656566.2014.939070. Epub 2014 Jul 21. PubMed PMID: 25046055.
8: Tajima N, Kadowaki T, Okamoto T, Sato A, Okuyama K, Minamide T, Arjona Ferreira JC. Sitagliptin added to voglibose monotherapy improves glycemic control in patients with type 2 diabetes. J Diabetes Investig. 2013 Nov 27;4(6):595-604. doi: 10.1111/jdi.12116. Epub 2013 Jul 21. PubMed PMID: 24843714; PubMed Central PMCID: PMC4020255.
9: Kaku K. Efficacy of voglibose in type 2 diabetes. Expert Opin Pharmacother. 2014 Jun;15(8):1181-90. doi: 10.1517/14656566.2014.918956. Epub 2014 May 5. Review. PubMed PMID: 24798092.
10: Takahara M, Shiraiwa T, Katakami N, Kaneto H, Matsuoka TA, Shimomura I. Efficacy of adding once- and thrice-daily voglibose in Japanese type 2 diabetic patients treated with alogliptin. Endocr J. 2014;61(5):447-56. Epub 2014 Feb 22. PubMed PMID: 24561488.
11: Dabhi AS, Bhatt NR, Shah MJ. Voglibose: an alpha glucosidase inhibitor. J Clin Diagn Res. 2013 Dec;7(12):3023-7. doi: 10.7860/JCDR/2013/6373.3838. Epub 2013 Dec 15. PubMed PMID: 24551718; PubMed Central PMCID: PMC3919386.
12: Jones RB, Vickers SP, Cheetham SC, Headland KR, Mark M, Klein T. Effect of linagliptin, alone and in combination with voglibose or exendin-4, on glucose control in male ZDF rats. Eur J Pharmacol. 2014 Apr 15;729:59-66. doi: 10.1016/j.ejphar.2014.02.004. Epub 2014 Feb 14. PubMed PMID: 24530555.
13: Lee MY, Choi DS, Lee MK, Lee HW, Park TS, Kim DM, Chung CH, Kim DK, Kim IJ, Jang HC, Park YS, Kwon HS, Lee SH, Shin HK. Comparison of acarbose and voglibose in diabetes patients who are inadequately controlled with basal insulin treatment: randomized, parallel, open-label, active-controlled study. J Korean Med Sci. 2014 Jan;29(1):90-7. doi: 10.3346/jkms.2014.29.1.90. Epub 2013 Dec 26. PubMed PMID: 24431911; PubMed Central PMCID: PMC3890482.
14: Do HJ, Jin T, Chung JH, Hwang JW, Shin MJ. Voglibose administration regulates body weight and energy intake in high fat-induced obese mice. Biochem Biophys Res Commun. 2014 Jan 17;443(3):1110-7. doi: 10.1016/j.bbrc.2013.12.120. Epub 2014 Jan 2. PubMed PMID: 24388987.
15: Ono Y, Nakamura A, Cho KY, Nomoto H. The glycemic/metabolic responses to meal tolerance tests at breakfast, lunch and dinner, and effects of the mitiglinide/voglibose fixed-dose combination on postprandial profiles in Japanese patients with type 2 diabetes mellitus. Expert Opin Pharmacother. 2014 Feb;15(3):311-24. doi: 10.1517/14656566.2014.868437. Epub 2013 Dec 13. PubMed PMID: 24328511.
16: Dewda PR, Agrawal S. Role of voglibose in the treatment of prediabetes in Indian population: a cross-speciality survey. J Clin Diagn Res. 2013 Oct;7(10):2258-60. doi: 10.7860/JCDR/2013/5787.3486. Epub 2013 Oct 5. PubMed PMID: 24298491; PubMed Central PMCID: PMC3843411.
17: Ohta A, Ohshige T, Sakai K, Nakamura Y, Tenjin A, Tsukiyama S, Terashima Y, Matsubara F, Kawata T, Nagai Y, Tanaka Y. Comparison of the hypoglycemic effect of sitagliptin versus the combination of mitiglinide and voglibose in drug-naïve Japanese patients with type 2 diabetes. Expert Opin Pharmacother. 2013 Dec;14(17):2315-22. doi: 10.1517/14656566.2013.842554. Epub 2013 Sep 30. PubMed PMID: 24079645.
18: Konya H, Katsuno T, Tsunoda T, Yano Y, Kamitani M, Miuchi M, Hamaguchi T, Miyagawa J, Namba M. Effects of combination therapy with mitiglinide and voglibose on postprandial plasma glucose in patients with type 2 diabetes mellitus. Diabetes Metab Syndr Obes. 2013 Sep 2;6:317-25. doi: 10.2147/DMSO.S36046. Review. PubMed PMID: 24039439; PubMed Central PMCID: PMC3769413.
19: Bin BH, Seo J, Yang SH, Lee E, Choi H, Kim KH, Cho EG, Lee TR. Novel inhibitory effect of the antidiabetic drug voglibose on melanogenesis. Exp Dermatol. 2013 Aug;22(8):541-6. doi: 10.1111/exd.12195. PubMed PMID: 23879813.
20: Yamaguchi M, Saji T, Mita S, Kulmatycki K, He YL, Furihata K, Sekiguchi K. Pharmacokinetic and pharmacodynamic interaction of vildagliptin and voglibose in Japanese patients with Type 2 diabetes. Int J Clin Pharmacol Ther. 2013 Aug;51(8):641-51. doi: 10.5414/CP201902. PubMed PMID: 23782587.

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